molecular formula C11H15NO3 B568441 Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate CAS No. 111974-39-1

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate

Cat. No.: B568441
CAS No.: 111974-39-1
M. Wt: 209.245
InChI Key: XWGXVPBKJNOPGR-UHFFFAOYSA-N
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Description

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is an organic compound belonging to the pyridine family. It is characterized by its ethoxy and methyl substituents on the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate typically involves the esterification of 4-ethoxy-6-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyridine ring influence its binding affinity and specificity, modulating its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-methylpyridine-3-carboxylate: Lacks the ethoxy group, resulting in different chemical reactivity and biological activity.

    Ethyl 4-methoxy-6-methylpyridine-3-carboxylate: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical properties and applications.

Uniqueness

Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-ethoxy-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-14-10-6-8(3)12-7-9(10)11(13)15-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGXVPBKJNOPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC(=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60667259
Record name Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111974-39-1
Record name Ethyl 4-ethoxy-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-ethoxy-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60667259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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